3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol
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Overview
Description
SL-3111 is a synthetic compound known for its selective binding and full agonist activity for the δ opioid receptor . This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and addiction treatment.
Preparation Methods
The synthesis of SL-3111 involves several steps, starting with the preparation of the key intermediate, 4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamide . The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Alkylation: The piperidine ring is then alkylated to introduce the allyl group.
Coupling Reaction: The alkylated piperidine is coupled with a phenylamine derivative to form the desired intermediate.
Final Assembly: The intermediate is then reacted with N,N-diethylbenzamide under specific conditions to yield SL-3111.
Industrial production methods for SL-3111 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
SL-3111 undergoes various chemical reactions, including:
Oxidation: SL-3111 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of SL-3111 can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced derivatives.
Substitution: SL-3111 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SL-3111 has been extensively studied for its applications in various fields:
Chemistry: SL-3111 is used as a model compound in studies of opioid receptor binding and activity.
Biology: Research on SL-3111 has provided insights into the mechanisms of opioid receptor activation and signaling pathways.
Medicine: SL-3111 has potential therapeutic applications in pain management and addiction treatment due to its selective binding to the δ opioid receptor.
Industry: SL-3111 can be used in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
SL-3111 exerts its effects by selectively binding to the δ opioid receptor . This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the modulation of pain perception and other physiological responses. The molecular targets involved in this pathway include G-proteins and various downstream effectors.
Comparison with Similar Compounds
SL-3111 is unique in its selective binding to the δ opioid receptor, distinguishing it from other opioid receptor ligands such as BW373U86 and SNC-80 . Similar compounds include:
BW373U86: A δ opioid receptor agonist with different binding properties compared to SL-3111.
SNC-80: Another δ opioid receptor agonist with distinct pharmacological characteristics.
SL-3111’s unique binding profile and full agonist activity make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H34N2O |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methyl]phenol |
InChI |
InChI=1S/C28H34N2O/c1-28(2,3)25-14-12-23(13-15-25)27(24-10-7-11-26(31)20-24)30-18-16-29(17-19-30)21-22-8-5-4-6-9-22/h4-15,20,27,31H,16-19,21H2,1-3H3 |
InChI Key |
PNVIEMCZBRMSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CCN(CC3)CC4=CC=CC=C4 |
Synonyms |
1-(4-tert-butyl-3'-hydroxybenzhydryl)-4-benzylpiperazine SL 3111 SL-3111 |
Origin of Product |
United States |
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